2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine
Overview
Description
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with diphenylphosphino and triphenylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with diphenylphosphine in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand, coordinating with metal centers in complex formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Coordination: Metal salts such as palladium chloride or platinum chloride are often used in coordination reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Substitution: Formation of halogenated or nitrated derivatives.
Coordination: Formation of metal-ligand complexes.
Scientific Research Applications
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its role in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine largely depends on its role as a ligand. It can coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including cross-coupling reactions and hydrogenation.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
2,6-Diphenylpyridine: A pyridine derivative with phenyl groups at the 2 and 6 positions.
2-(Diphenylphosphino)pyridine: A pyridine derivative with a diphenylphosphino group at the 2 position.
Uniqueness
2-(Diphenylphosphino)-6-(2,4,6-triphenylphenyl)pyridine is unique due to the combination of its bulky triphenylphenyl group and the diphenylphosphino group. This unique structure provides steric and electronic properties that can enhance its performance as a ligand in various catalytic processes.
Properties
IUPAC Name |
diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30NP/c1-6-17-31(18-7-1)34-29-37(32-19-8-2-9-20-32)41(38(30-34)33-21-10-3-11-22-33)39-27-16-28-40(42-39)43(35-23-12-4-13-24-35)36-25-14-5-15-26-36/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQXGCPNDCCWTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=NC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580026 | |
Record name | diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919091-20-6 | |
Record name | diphenyl-[6-(2,4,6-triphenylphenyl)pyridin-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70580026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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